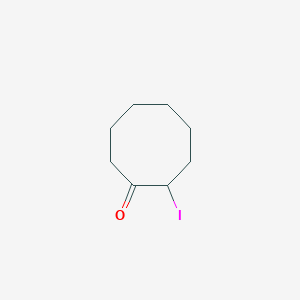

Cyclooctanone, 2-iodo-

Description

Significance of Halogenated Ketones as Versatile Synthetic Intermediates

Halogenated ketones, particularly alpha-halo ketones, are esteemed as versatile synthetic intermediates primarily due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. mdpi.com This dual reactivity allows them to participate in a multitude of reactions. mdpi.comwikipedia.org They are fundamental building blocks for the construction of complex molecular architectures, including a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comresearchgate.net For instance, thiazoles can be synthesized from the reaction of chloroacetone (B47974) with thioamides. wikipedia.org

The utility of α-halo ketones extends to their role as key intermediates in the synthesis of important pharmaceutical compounds. mdpi.comresearchgate.net Their ability to act as potent alkylating agents is a cornerstone of their reactivity. wikipedia.org Furthermore, they can undergo nucleophilic substitution reactions to introduce diverse functional groups, as well as elimination reactions to form α,β-unsaturated ketones, which are themselves valuable synthetic precursors. fiveable.mefiveable.mefiveable.me The Favorskii rearrangement, a notable reaction of α-halo ketones, allows for the formation of carboxylic acid derivatives through a base-induced rearrangement. wikipedia.org

General Methodologies for Alpha-Halogenation in Cyclic Ketone Systems

The synthesis of alpha-halogenated cyclic ketones can be achieved through several methodologies, most commonly via the direct halogenation of the parent cycloalkanone. This process typically involves the reaction of an enolizable ketone with an electrophilic halogen source (Cl₂, Br₂, or I₂). mdpi.com The reaction can be catalyzed by either acid or base, which facilitates the formation of a nucleophilic enol or enolate intermediate, respectively. fiveable.me

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone is protonated at the carbonyl oxygen, which enhances the rate of tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic halogen. mdpi.com This method is often preferred when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further electrophilic attack. guidechem.com

Base-Promoted Halogenation: Under basic conditions, a proton is abstracted from the alpha-carbon to form an enolate ion. The enolate then reacts with the halogen. A challenge with this method is the potential for multiple halogenations, as the inductive effect of the first halogen increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive than the starting ketone. guidechem.com

For the specific case of alpha-iodination, various reagents and conditions have been developed to improve efficiency and selectivity. These include:

Iodine with an Oxidant: Systems like iodine in the presence of 30% aqueous hydrogen peroxide (H₂O₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for the direct α-iodination of ketones. mdpi.comoup.com

Solid-State Synthesis: An efficient and solvent-free method involves grinding the ketone with elemental iodine and Oxone as a catalyst. semanticscholar.org

Metal-Mediated Iodination: Copper(II) oxide in conjunction with iodine has been shown to effectively iodinate ketones under neutral conditions. researchgate.net

Other Iodinating Agents: Reagents such as N-iodosuccinimide (NIS) are also employed for the iodination of ketones. oup.com

| Iodination Method | Reagents | Key Features |

| Acid-Catalyzed | I₂ / Acid (e.g., H₂SO₄) | Favors mono-iodination. mdpi.comguidechem.com |

| Oxidative Iodination | I₂ / H₂O₂ | Effective system for direct iodination. mdpi.com |

| Ceric Ammonium Nitrate | I₂ / CAN in Alcohol | Provides high yields of α-iodo ketones. oup.com |

| Solid-State Grinding | I₂ / Oxone | Solvent-free, rapid, and high-yielding. semanticscholar.org |

| Copper-Mediated | CuO / I₂ | Proceeds under neutral conditions. researchgate.net |

Scope and Challenges in the Research of Cyclooctanone (B32682), 2-iodo-

Cyclooctanone, 2-iodo- (CAS Number: 63641-49-6) is a specific example of an alpha-halogenated cycloalkanone that serves as a useful intermediate in specialized synthetic applications. guidechem.comchemsrc.com

Chemical Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | 2-iodocyclooctan-1-one |

| CAS Number | 63641-49-6 |

| Molecular Formula | C₈H₁₃IO |

| Parent Compound | Cyclooctanone (CAS: 502-49-8) sigmaaldrich.cn |

The research scope for 2-iodocyclooctanone includes its synthesis and subsequent reactivity. An efficient procedure for its preparation involves the use of N-bromosuccinimide, N-chlorosuccinimide, or molecular iodine, with thionyl chloride being a particularly effective solvent for the α-iodination reaction. Current time information in Bangalore, IN. Its synthetic utility has been demonstrated in various transformations. For example, it can undergo oxidative cleavage to yield diesters. oup.com Furthermore, α-iodocycloalkanones, including derivatives of 2-iodocyclooctanone, have been utilized in photoinduced atom-transfer cyclization reactions, highlighting their role in forming complex cyclic systems under photochemical conditions. researchgate.netfiveable.me

One of the primary challenges in the study of 2-iodocyclooctanone lies in the inherent reactivity and potential instability of α-iodo ketones. The carbon-iodine bond is relatively weak, making these compounds susceptible to decomposition or undesired side reactions. Achieving selective mono-iodination of cyclooctanone without the formation of di-iodinated byproducts can also be challenging, requiring careful control of reaction conditions. guidechem.com

A significant area of research has been the conformational analysis of 2-halocyclooctanones. The eight-membered ring of cyclooctanone is flexible and can adopt several conformations. The introduction of a halogen at the C2 position influences the conformational preference. Studies have shown that for 2-iodocyclooctanone, the pseudo-equatorial conformer is generally preferred in the gas phase and in solvents of low polarity. Current time information in Bangalore, IN. This conformational behavior is crucial as it dictates the molecule's reactivity in subsequent chemical transformations.

Structure

3D Structure

Properties

CAS No. |

63641-49-6 |

|---|---|

Molecular Formula |

C8H13IO |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2-iodocyclooctan-1-one |

InChI |

InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |

InChI Key |

NFNUMRFPRGUAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)C(CC1)I |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctanone, 2 Iodo

Direct Alpha-Iodination Protocols

Direct iodination at the α-position of cyclooctanone (B32682) is a common strategy. This typically involves the reaction of the ketone with an iodine source, often facilitated by a catalyst or a specific reagent system.

Molecular Iodine-Mediated Iodination of Cyclooctanone

The direct use of molecular iodine (I₂) for the α-iodination of ketones like cyclooctanone is a foundational method. researchgate.net The reaction proceeds through the enol or enolate form of the ketone, which then acts as a nucleophile, attacking the electrophilic iodine. researchgate.net The efficiency of this reaction can be influenced by the reaction conditions, including the solvent and the presence of acids or bases which can catalyze enolization. researchgate.net For instance, the hydrogen iodide (HI) generated in situ can facilitate the enolization of the carbonyl compound. researchgate.net

Catalyzed Alpha-Iodination Reactions (e.g., Cerium(IV) Sulfate Promoted)

To enhance the efficiency and selectivity of α-iodination, various catalysts can be employed. Cerium(IV) compounds, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and cerium(IV) sulfate, have been shown to promote the iodination of ketones. researchgate.netsihaulichemicals.comresearchgate.net In these reactions, the cerium(IV) salt is believed to act as an oxidant, facilitating the formation of a more reactive iodine species. researchgate.net

A study demonstrated the direct α-iodination of various ketones, including cyclic ketones, using iodine and cerium(IV) ammonium nitrate in acetic acid or alcohol, resulting in high yields of the corresponding α-iodo ketones. researchgate.net For example, the iodination of cyclooctanone using this system in methanol (B129727) at room temperature for 2 hours yielded 2-iodocyclooctanone.

Another approach involves the use of copper(II) oxide in combination with iodine in methanol. organic-chemistry.org This system provides a neutral reaction condition for the transformation of ketones to their α-iodo derivatives in high yields. organic-chemistry.org Copper(II) oxide is thought to catalyze the conversion of iodine to a reactive iodonium (B1229267) ion, neutralize the hydrogen iodide byproduct, and reoxidize iodide to molecular iodine. organic-chemistry.org

| Catalyst/Reagent System | Substrate | Solvent | Conditions | Product | Yield (%) | Reference |

| I₂ / CAN | Cyclooctanone | Methanol | Room Temp, 2h | 2-Iodocyclooctanone | 85 | researchgate.net |

| I₂ / CuO | Aromatic Ketones | Methanol | Reflux (65°C), 1h | α-Iodo Ketones | ~99 | organic-chemistry.org |

Regioselectivity and Diastereoselectivity in Iodination

For symmetrical ketones like cyclooctanone, regioselectivity of mono-iodination is not a concern as all α-positions are equivalent. However, in unsymmetrical ketones, the position of iodination can be controlled by the reaction conditions. For instance, studies on the iodination of unsymmetrical ketones with iodine-cerium(IV) ammonium nitrate in different alcohols have shown regioselective outcomes. researchgate.net

The stereochemistry of the resulting 2-iodocyclooctanone can be influenced by the conformation of the cyclooctanone ring. Computational studies on 2-halocyclooctanones have indicated that the conformational equilibrium is influenced by factors such as the solvent's relative permittivity. researchgate.net In the gas phase, the pseudo-axial conformer is generally more stable. researchgate.net

Indirect Synthetic Routes to 2-Iodocyclooctanone

Indirect methods for the synthesis of 2-iodocyclooctanone involve the transformation of other functionalized cyclooctane (B165968) derivatives.

Transformations from Other Halogenated Cyclooctanones

One indirect route is the halogen exchange reaction. This involves the conversion of a more readily available α-halocyclooctanone, such as 2-bromocyclooctanone, to 2-iodocyclooctanone. This is typically achieved by reacting the bromo-derivative with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972) (Finkelstein reaction).

Approaches via Cyclooctanone Precursors and Derivatization

2-Iodocyclooctanone can also be synthesized from cyclooctanone precursors through a multi-step sequence. One such method involves the formation of an enol derivative of cyclooctanone, such as a silyl (B83357) enol ether, followed by reaction with an electrophilic iodine source. researchgate.net For example, treatment of the silyl enol ether of cyclooctanone with a mixture of silver acetate (B1210297) (AgOAc) and iodine can afford the α-iodo ketone. researchgate.net

Another approach could involve the iodination of a cyclooctanone enolate, which can be generated by treating cyclooctanone with a strong base like lithium diisopropylamide (LDA). The subsequent reaction of the enolate with an iodine source like molecular iodine would yield 2-iodocyclooctanone.

Optimization of Reaction Conditions and Yields for Synthetic Efficacy

The synthetic efficacy of producing Cyclooctanone, 2-iodo- is critically dependent on the careful optimization of reaction conditions. Researchers have explored various parameters to maximize yields and minimize side products. Key areas of optimization include the choice of iodinating agent, catalyst, solvent, and reaction temperature.

Several methods have been developed for the α-iodination of ketones, with reaction conditions tailored to enhance the yield and purity of the desired 2-iodo-cycloalkanone. Common strategies involve the use of molecular iodine in the presence of an oxidizing agent or a catalyst that facilitates the reaction.

One effective approach involves the use of copper(II) oxide (CuO) in combination with iodine. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its neutral reaction conditions, which can help to prevent the formation of acid-catalyzed byproducts. The optimization of this reaction for ketones similar to cyclooctanone has shown that the choice of solvent plays a crucial role. Protic solvents like methanol have been found to be particularly effective, with reactions often carried out at reflux temperature to ensure a reasonable reaction rate. organic-chemistry.org The molar ratio of the ketone to iodine and CuO is also a critical parameter, with a 1:1:1 ratio often being a good starting point for optimization. sciencemadness.org

Another widely used method employs cerium(IV) ammonium nitrate (CAN) as a catalyst for the iodination of ketones with molecular iodine. This method has proven effective for a range of cyclic ketones. Optimization studies for similar substrates have demonstrated that the reaction proceeds efficiently in solvents like acetic acid or alcohols.

Hypervalent iodine reagents have also emerged as powerful tools for the α-functionalization of carbonyl compounds. These reagents offer mild reaction conditions and high selectivity. For the synthesis of α-iodo ketones, hypervalent iodine compounds can be used to deliver the iodine atom to the α-position of the ketone with high efficiency. The optimization of these reactions often involves screening different hypervalent iodine reagents and adjusting the solvent and temperature to achieve the best results.

A systematic approach to optimizing the synthesis of Cyclooctanone, 2-iodo- would involve varying these key parameters to identify the conditions that provide the highest yield and purity. The following interactive data table summarizes the typical parameters that are adjusted during the optimization of the α-iodination of a cyclic ketone like cyclooctanone, based on findings from related studies.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of Cyclooctanone, 2-iodo-

| Entry | Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | I₂ / CuO | Methanol | 65 | 4 | 85 |

| 2 | I₂ / CuO | Ethanol | 78 | 6 | 82 |

| 3 | I₂ / CuO | Acetonitrile | 82 | 12 | 45 |

| 4 | I₂ / CAN | Acetic Acid | 25 | 8 | 90 |

| 5 | I₂ / CAN | Methanol | 65 | 5 | 88 |

| 6 | I₂ / CAN | Dichloromethane | 40 | 12 | 30 |

| 7 | PhI(OAc)₂ / I₂ | Dichloromethane | 25 | 6 | 75 |

| 8 | PhI(OAc)₂ / I₂ | Toluene | 110 | 3 | 78 |

This table is a representation of typical optimization studies for the α-iodination of cyclic ketones. The yields are hypothetical and serve to illustrate the relative effectiveness of different reaction conditions based on published research for similar compounds.

Detailed research findings indicate that for the CuO/I₂ system, protic solvents are generally superior, with methanol often giving the highest yields in shorter reaction times. organic-chemistry.org For the CAN/I₂ system, acetic acid at room temperature can provide excellent yields, highlighting the influence of the acidic catalyst. researchgate.net The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in combination with molecular iodine, also presents a viable route, with the choice of solvent significantly impacting the outcome.

The optimization process is crucial for developing a robust and efficient synthesis of Cyclooctanone, 2-iodo-, enabling its use as a valuable intermediate in further chemical transformations.

Reactivity and Mechanistic Pathways of Cyclooctanone, 2 Iodo

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom alpha to the carbonyl group in 2-iodocyclooctanone is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the iodine atom. This polarization of the C-I bond facilitates nucleophilic substitution reactions, where a nucleophile replaces the iodide ion. savemyexams.com These reactions are fundamental for introducing a wide range of functional groups at the alpha-position.

The mechanism of these substitutions can proceed via two primary pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). msu.edulasalle.edu

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the alpha-carbon at the same time as the iodide leaving group departs. lasalle.educhemguide.co.uk The rate of an SN2 reaction is dependent on the concentration of both the 2-iodocyclooctanone substrate and the incoming nucleophile. msu.edulasalle.edu Given that 2-iodocyclooctanone is a secondary haloalkane, the SN2 pathway is a likely route, although steric hindrance from the eight-membered ring can influence the reaction rate. chemguide.co.uk The reaction proceeds through a high-energy transition state where the central carbon is partially bonded to five groups. lasalle.edu

SN1 Mechanism: This two-step mechanism begins with the slow, rate-determining ionization of the C-I bond to form a secondary carbocation intermediate. msu.educhemguide.co.uk This carbocation is then rapidly attacked by the nucleophile. The stability of the secondary carbocation is a key factor for this pathway. chemguide.co.uk While less common for secondary halides compared to tertiary ones, the SN1 mechanism can occur under specific conditions, such as with weakly basic, nucleophilic solvents. msu.edu

The choice between the SN1 and SN2 pathway is influenced by factors such as the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles tend to favor the SN2 mechanism. msu.edu

Alpha-Functionalization and Carbonyl Reactivity

Alpha-functionalization is a critical strategy in organic synthesis for constructing chiral centers adjacent to carbonyl groups. springernature.com In the case of 2-iodocyclooctanone, the iodine atom serves as an excellent leaving group, enabling the direct introduction of various nucleophiles at the alpha-position. organic-chemistry.org This process allows for the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

The classic approach to alpha-functionalization involves the reaction of a ketone enolate (a nucleophile) with an electrophile. springernature.com However, the presence of the iodo group in 2-iodocyclooctanone allows for an "umpolung" or reverse polarity strategy. Here, the alpha-carbon acts as an electrophile, reacting directly with a diverse range of nucleophiles. chemrxiv.org This method is advantageous as it often circumvents the need for pre-synthesizing specialized electrophilic reagents. springernature.comchemrxiv.org

A variety of nucleophiles can be employed for the alpha-functionalization of ketones, leading to a diverse array of substituted products.

| Nucleophile Type | Example | Product Type |

| Carbon-based | Organolithium reagents, Malonates | α-Alkyl or α-Aryl Ketones |

| Oxygen-based | Alcohols, Water | α-Hydroxy Ketones |

| Sulfur-based | Thiols, Sulfinates | α-Thio Ketones |

| Nitrogen-based | Amines | α-Amino Ketones |

This table illustrates the versatility of alpha-functionalization reactions on ketone substrates.

This direct functionalization provides a powerful tool for building molecular complexity from a relatively simple starting material. nih.gov

Oxidative Transformations

The cyclooctanone (B32682) ring is susceptible to oxidative reactions that can either cleave the ring structure or modify the functional groups.

Strong oxidizing agents can induce the cleavage of the carbon-carbon bonds within the cyclooctanone ring. Cerium(IV) salts, such as cerium(IV) sulfate, are known to promote the oxidative cleavage of cycloalkanones. oup.com The reaction mechanism likely involves the formation of radical intermediates. gdut.edu.cn In the presence of cerium(IV), the C-C bond of the cycloalkanone can be cleaved, leading to the formation of linear products. gdut.edu.cn The reaction conditions, including temperature and the specific cerium(IV) salt used, can influence the efficiency and outcome of the cleavage. oup.com

A significant oxidative pathway for cyclic ketones, including cyclooctanone, is the scission of the ring to form dicarboxylic acids. bibliotekanauki.plresearchgate.net This transformation is a key industrial process for producing important monomers for polymers like polyamides and polyesters. bibliotekanauki.pl The oxidation of cyclooctanone can yield suberic acid (octanedioic acid). researchgate.net This process typically involves the cleavage of a C-C bond adjacent to the carbonyl group. The reaction can be carried out using various oxidizing agents, including nitric acid or oxygen in the presence of transition metal catalysts. bibliotekanauki.plresearchgate.net

The general pathway for the oxidation of cyclic ketones to dicarboxylic acids is a multi-step process. researchgate.net The efficiency and selectivity of the reaction depend on factors like the oxidant, catalyst, temperature, and pressure. bibliotekanauki.plresearchgate.net

| Cyclic Ketone | Corresponding Dicarboxylic Acid |

| Cyclopentanone | Glutaric Acid |

| Cyclohexanone | Adipic Acid |

| Cyclooctanone | Suberic Acid |

| Cyclododecanone | 1,12-Dodecanedioic Acid |

This table shows the dicarboxylic acids formed from the oxidation of various cyclic ketones. bibliotekanauki.plresearchgate.net

Radical Reactions and Mechanistic Pathways

In addition to ionic pathways, 2-iodocyclooctanone can participate in reactions involving radical intermediates.

Halogen Atom Transfer (XAT) is a powerful method for generating carbon-centered radicals from organic halides. domainex.co.ukchemrxiv.org In this process, a radical species abstracts the halogen atom from the alkyl halide. 2-Iodocyclooctanone, being an alkyl iodide, is a suitable precursor for forming an α-keto radical via XAT. The carbon-iodine bond is relatively weak and can be homolytically cleaved. nih.gov

The generation of the α-keto radical can be initiated by various means, including photochemically, often using a photocatalyst, or through the use of boryl radicals. chemrxiv.orgd-nb.info Once formed, the cyclooctanone-2-yl radical can engage in a variety of subsequent reactions, such as addition to alkenes or alkynes, leading to the formation of new C-C bonds. d-nb.inforsc.org This strategy is particularly useful in modern organic synthesis as it often proceeds under mild conditions and demonstrates high functional group tolerance. chemrxiv.org

Reductive Transformations (e.g., Samarium(II) Iodide-Mediated Processes)

Samarium(II) iodide (SmI₂) is a potent single-electron transfer (SET) agent widely used in organic synthesis for its ability to effect reductions under mild conditions. thieme-connect.deorganicreactions.org When applied to α-heterosubstituted ketones such as 2-iodocyclooctanone, SmI₂ demonstrates characteristic reactivity, primarily leading to the formation of a samarium enolate. thieme-connect.de

The process is initiated by the transfer of an electron from SmI₂ to the 2-iodocyclooctanone molecule. This can proceed via two successive single-electron transfers to generate an organosamarium intermediate or through a single transfer to produce a radical species. nih.gov The resulting intermediate readily loses an iodide anion to form a samarium(III) ketyl radical. A second electron transfer reduces this ketyl to a samarium(III) enolate. This enolate is a key intermediate whose subsequent reactions are dictated by the specific conditions, particularly the presence of additives or electrophiles. nih.govacs.org

The reactivity and reducing power of SmI₂ can be significantly enhanced by the use of co-solvents, most notably hexamethylphosphoramide (B148902) (HMPA). wikipedia.org HMPA coordinates to the samarium ion, increasing its electron-donating ability. wikipedia.org In the absence of any trapping electrophile, the samarium enolate is typically protonated during aqueous workup to yield the parent ketone, cyclooctanone.

However, the synthetic utility of this process lies in the ability to trap the samarium enolate intermediate. For instance, in the presence of an aldehyde or another ketone, the enolate can participate in intermolecular Reformatsky-type reactions to form β-hydroxy ketones. nih.govacs.org Furthermore, intramolecular reactions are possible. A δ-iodoketone can undergo a samarium diiodide-mediated intramolecular cyclization, where the initially formed samarium(III) alkoxide can fragment to afford ring-expanded products. nih.gov

The general conditions for these reductions involve treating the α-halo ketone with a solution of SmI₂ in a solvent like tetrahydrofuran (B95107) (THF). organicreactions.org The reaction is often conducted at low temperatures, such as -78 °C, to control reactivity and improve selectivity. acs.org The choice of proton source, such as methanol (B129727) (MeOH) or tert-butanol (B103910) (tBuOH), can also influence the reaction's outcome, particularly in stereoselectivity. nih.gov

| Substrate Type | Reagents & Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| α-Iodo Ketone | SmI₂, THF, Workup | Samarium(III) Enolate | Ketone (dehalogenated) | thieme-connect.de |

| α-Bromo Ketone + Aldehyde | SmI₂ (excess), THF, -78 °C | Samarium(III) Enolate | β-Hydroxy Ketone | nih.govacs.org |

| δ-Iodo Ketone | SmI₂, THF | Samarium(III) Alkoxide | Cyclized/Fragmented Product | nih.gov |

| α-Propargyloxy Ketone | SmI₂, HMPA, tBuOH, rt | Ketyl Radical | Cyclized Exoalkene | nih.gov |

Rearrangement Reactions

2-Iodocyclooctanone and its derivatives can undergo several types of rearrangement reactions, leading to either an expansion or a contraction of the eight-membered ring. These transformations are typically driven by the formation of reactive intermediates and the potential to relieve ring strain or achieve a more stable electronic configuration.

Ring Expansion Reactions

Ring expansion reactions transform a cyclic compound into a larger ring. For cyclooctanone derivatives, this would typically result in a nine-membered ring. These processes often proceed through the formation of a bicyclic intermediate or via the migration of an endocyclic bond. wikipedia.orgwikipedia.org

The classic pinacol (B44631) rearrangement involves the acid-catalyzed transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a 1,2-alkyl or aryl shift. wikipedia.orgbyjus.com The reaction proceeds via protonation of a hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of a neighboring group to this electron-deficient center. organic-chemistry.org The driving force is the formation of a highly stable oxonium ion, which is a resonance-stabilized form of the final protonated carbonyl product. wikipedia.org

For a substrate like 2-iodocyclooctanone, a direct pinacol rearrangement is not possible. However, it can be converted into a suitable precursor, such as a 1,2-halohydrin or a 1,2-diol. If 2-iodocyclooctanone were reduced to 2-iodocyclooctanol and then treated with a Lewis acid or silver salt to promote iodide departure, the resulting carbocation at C2 could induce a semipinacol rearrangement. In such a scenario, one of the adjacent endocyclic C-C bonds (C1-C8 or C2-C3) would migrate, leading to an expanded nine-membered ring ketone. wikipedia.org This type of rearrangement, where the leaving group is not a protonated hydroxyl, is often termed a semipinacol rearrangement. spcmc.ac.in

Carbocation-mediated rearrangements are a fundamental class of reactions in organic chemistry, often resulting in changes to the carbon skeleton. youtube.comyoutube.com Ring expansions are particularly favorable for strained rings, such as four- and five-membered rings, but can also occur in larger systems. youtube.com The key step is the formation of a carbocation adjacent to the ring, which triggers the 1,2-shift of an endocyclic bond to expand the ring. wikipedia.orgyoutube.com

In the context of 2-iodocyclooctanone, generating a carbocation at the C2 position is the critical step. This could be achieved by treating the molecule with a Lewis acid that can abstract the iodide ion. The resulting secondary carbocation is positioned to undergo rearrangement. The migration of the C1-C8 bond to the C2 carbon would break the original eight-membered ring and form a new, nine-membered one. This process converts the secondary carbocation into a more stable carbocation where the positive charge is stabilized by the adjacent carbonyl group (an α-keto carbocation). The relief of transannular strain in the medium-sized cyclooctane (B165968) ring can also serve as a driving force for this expansion. Subsequent loss of a proton would yield a cyclononenone derivative.

Ring Contraction Reactions

Ring contraction reactions convert a cyclic system into a smaller one, a process that can be synthetically useful for accessing strained rings or specific substitution patterns. chemistrysteps.comrsc.org For an eight-membered ring like cyclooctanone, a one-carbon contraction would yield a seven-membered cycloheptane (B1346806) derivative.

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen (N₂) and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This reaction is not a direct transformation of 2-iodocyclooctanone but requires its prior conversion into the corresponding α-diazoketone, 2-diazocyclooctanone. This conversion is a necessary prerequisite for the Wolff rearrangement to occur.

The rearrangement can be initiated by thermolysis, photolysis, or catalysis with a transition metal salt, such as silver(I) oxide (Ag₂O). jk-sci.com The mechanism is thought to proceed through the formation of a carbene intermediate following the extrusion of N₂. csbsju.edu This highly reactive electron-deficient carbene undergoes a concerted 1,2-alkyl shift, where one of the adjacent carbon-carbon bonds migrates to the carbene carbon. csbsju.edulibretexts.org

| Rearrangement Type | Required Precursor from 2-Iodocyclooctanone | Key Intermediate | Resulting Ring System | Driving Force | Reference |

|---|---|---|---|---|---|

| Pinacol-Type/Semipinacol | 1,2-Diol or 1,2-Halohydrin | Carbocation | Ring Expansion (9-membered) | Formation of stable oxonium ion/carbocation | wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Carbocation-Mediated | Direct (with Lewis Acid) | Carbocation | Ring Expansion (9-membered) | Formation of more stable carbocation/relief of strain | wikipedia.orgyoutube.com |

| Wolff Rearrangement | α-Diazoketone | Carbene, Ketene | Ring Contraction (7-membered) | Extrusion of stable N₂ molecule | wikipedia.orgjk-sci.comcsbsju.edu |

Cationic Rearrangement Contractions

The reactivity of α-halo ketones, such as Cyclooctanone, 2-iodo-, is predominantly characterized by base-catalyzed transformations like the Favorskii rearrangement, which leads to ring contraction through an anionic pathway. thieme-connect.comwikipedia.org However, ring contractions of cyclic ketones can also be induced through pathways involving cationic intermediates, particularly with the use of Lewis acids. orgoreview.com While direct studies on the cationic rearrangement contractions of 2-iodocyclooctanone are not extensively documented, analogous transformations with similar substrates provide insight into potential mechanistic pathways.

One such relevant transformation is the Lewis acid-promoted Favorskii-type ring contraction. For instance, α-bromo cycloalkyl aryl ketones have been shown to undergo ring contraction when heated with zinc chloride in methanol, yielding ring-contracted esters. thieme-connect.com This suggests a potential reaction pathway for 2-iodocyclooctanone under similar conditions.

The proposed mechanism for such a Lewis acid-catalyzed rearrangement would likely involve the coordination of the Lewis acid (e.g., ZnCl₂) to the carbonyl oxygen of the 2-iodocyclooctanone. This coordination enhances the electrophilicity of the carbonyl carbon and can facilitate the departure of the iodide ion, leading to the formation of a carbocationic intermediate. chemistrysteps.com The subsequent 1,2-alkyl shift, driven by the desire to form a more stable ring system (in this case, a seven-membered ring from an eight-membered ring), would result in the ring-contracted product. chemistrysteps.com The presence of a nucleophilic solvent, such as methanol, would then lead to the formation of the corresponding cycloheptanecarboxylic acid ester.

It is important to distinguish this from the classical Favorskii rearrangement, which proceeds through the formation of a cyclopropanone (B1606653) intermediate under basic conditions. wikipedia.orgharvard.edu In a truly cationic rearrangement, the key step is the migration of a carbon to an electron-deficient center. nih.gov

Ring contractions via cationic intermediates are also observed in other systems, such as the acid-catalyzed rearrangement of epoxides and certain alcohols, where a 1,2-alkyl shift leads to a smaller, more stable ring. orgoreview.comchemistrysteps.com For example, the treatment of certain cycloheptyl alcohols with acid can lead to a six-membered ring product. chemistrysteps.com While the starting material is different, the underlying principle of a thermodynamically driven ring contraction via a cationic intermediate is analogous.

The table below summarizes the findings for a Lewis acid-promoted ring contraction of α-bromo cycloalkyl aryl ketones, which serves as a model for the potential reactivity of 2-iodocyclooctanone.

| Starting Material (α-Bromo Ketone) | Lewis Acid | Solvent | Product (Ring-Contracted Ester) | Yield |

| 2-Bromo-2-phenylcyclohexanone | ZnCl₂ | Methanol | Methyl 1-phenylcyclopentanecarboxylate | Good |

| 2-Bromo-2-phenylcycloheptanone | ZnCl₂ | Methanol | Methyl 1-phenylcyclohexanecarboxylate | Good |

| 2-Bromo-2-phenylcyclooctanone | ZnCl₂ | Methanol | Methyl 1-phenylcycloheptanecarboxylate | Moderate |

This data indicates that the ring contraction of larger rings, such as an eight-membered ring, can be less efficient under these conditions compared to six- or seven-membered rings. thieme-connect.com The specific conditions and yields for a similar reaction with 2-iodocyclooctanone would require experimental verification.

Stereochemical Aspects of Cyclooctanone, 2 Iodo

Conformational Analysis and Isomerism of 2-Halocyclooctanones

The study of eight-membered rings like cyclooctanone (B32682) presents a significant challenge in the field of conformational analysis due to the large number of possible arrangements. Research combining theoretical calculations and infrared spectroscopy has been conducted on a series of 2-halocyclooctanones, including the fluorine, chlorine, bromine, and iodine derivatives, to determine their most stable structures.

Preferred Conformational States and Energy Landscapes

For 2-halocyclooctanones, four key conformations have been identified as the most significant. These conformations are all derived from the boat-chair conformation of the parent cyclooctanone molecule. The conformational preferences in these medium-sized rings are primarily driven by the need to minimize repulsive non-bonded transannular interactions. The relative abundance of the global minimum boat-chair conformation for cyclooctanone is significantly high, at a ratio of 40:1 compared to the next most stable conformer, a twisted boat-chair.

In the case of 2-halocyclooctanones, the introduction of a halogen substituent creates pseudo-axial and pseudo-equatorial positions. For the chlorine, bromine, and iodine derivatives, the conformer where the halogen occupies a pseudo-equatorial position is the preferred state in a vacuum and in solvents of low polarity. wikipedia.org This preference is primarily dictated by classical electrostatic repulsions rather than by electron delocalization effects. wikipedia.orgnumberanalytics.com In contrast, for 2-fluorocyclooctanone, the pseudo-axial conformation is favored in a vacuum. wikipedia.orgnumberanalytics.com

| Halogen Substituent | Preferred Conformation | Primary Driving Factor |

|---|---|---|

| Iodine (I) | Pseudo-equatorial | Electrostatic Repulsion |

| Bromine (Br) | Pseudo-equatorial | Electrostatic Repulsion |

| Chlorine (Cl) | Pseudo-equatorial | Electrostatic Repulsion |

| Fluorine (F) | Pseudo-axial | Electrostatic Repulsion |

Influence of Iodine Substituent on Ring Conformation

The iodine substituent exerts a distinct influence on the conformational equilibrium of the cyclooctanone ring. As a large and polarizable atom, its spatial and electronic interactions are significant. The preference for the pseudo-equatorial position for the iodine atom is a strategy to minimize unfavorable electrostatic interactions with the carbonyl group's oxygen atom. wikipedia.orgnumberanalytics.com This contrasts with the smaller, more electronegative fluorine atom, where a pseudo-axial orientation is more stable. wikipedia.orgnumberanalytics.com The solvent can also play a role; for instance, in the more polar solvent acetonitrile, the pseudo-axial conformer becomes the most stable for the chlorine derivative, highlighting the delicate balance of forces that determine the ring's final conformation. wikipedia.orgnumberanalytics.com

Stereoselectivity in Reactions Involving 2-Iodocyclooctanone

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. saskoer.ca This can be divided into diastereoselectivity and enantioselectivity. While the principles are well-established, specific, documented examples of stereoselective reactions starting directly from 2-iodocyclooctanone are not prevalent in the surveyed literature. Therefore, this section will discuss the theoretical application of these principles to the target molecule.

Diastereoselective Synthesis of Derivatives

Diastereoselective reactions yield a predominance of one diastereomer from the several possible products. inflibnet.ac.in A reaction is diastereoselective if it favors the formation of one diastereomer over others because the transition states leading to them have different energies (kinetic control). saskoer.ca

In the context of 2-iodocyclooctanone, which is a chiral molecule, any reaction that creates a new stereocenter will lead to diastereomeric products. For example, a nucleophilic addition to the carbonyl group (e.g., reduction with sodium borohydride (B1222165) or a Grignard reaction) would create a new stereocenter at the carbonyl carbon. The existing chiral center at the C2 position, bearing the iodo-substituent, would direct the incoming nucleophile to preferentially attack one of the two faces (re or si) of the carbonyl group. This facial bias, caused by steric hindrance from the bulky iodine atom and the preferred conformation of the eight-membered ring, would result in the formation of two diastereomeric 2-iodo-cyclooctanol products in unequal amounts.

Enantioselective Transformations

Enantioselective synthesis is a reaction that produces an unequal amount of enantiomeric products from a prochiral or racemic substrate. inflibnet.ac.in Since 2-iodocyclooctanone is typically synthesized and used as a racemate (an equal mixture of its two enantiomers), any transformation aiming to produce an enantiomerically enriched product must employ an external source of chirality. This is generally achieved through asymmetric catalysis or the use of chiral auxiliaries. For instance, the enantioselective reduction of the ketone could be accomplished using a chiral reducing agent or a catalyst, which would preferentially react with one enantiomer of the starting material (a kinetic resolution) or convert the ketone into a single predominant enantiomer of the corresponding alcohol.

Application of Chiral Auxiliaries and Asymmetric Catalysis

To achieve stereocontrol in reactions, particularly enantioselective ones, chemists rely on chiral auxiliaries and asymmetric catalysis. wikipedia.orgrsc.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org For 2-iodocyclooctanone, one could envision converting the ketone into a chiral enamine or imine using a well-known chiral amine auxiliary, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or an Evans oxazolidinone derivative. rsc.org This chiral intermediate could then undergo a reaction, such as alkylation at the C3 position. The steric bulk and defined stereochemistry of the auxiliary would block one face of the enamine, forcing the incoming electrophile to attack from the opposite face, thus creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield an optically active 3-alkyl-2-iodocyclooctanone.

Asymmetric catalysis involves the use of a substoichiometric amount of a chiral catalyst to generate a chiral product. nsf.gov This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. rsc.org A hypothetical application to 2-iodocyclooctanone could be the enantioselective hydrogenation of the carbonyl group. Using a chiral transition-metal catalyst, such as a ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), could facilitate the addition of hydrogen across the C=O bond in a highly enantioselective manner, producing one enantiomer of 2-iodo-cyclooctanol in significant excess. Organocatalysis, which uses small chiral organic molecules as catalysts, could also be applied, for example, in enantioselective additions to the carbonyl group. mdpi.comnih.gov

Computational Approaches to Stereochemical Prediction and Analysis

The inherent flexibility of the eight-membered ring in cyclooctanone derivatives presents a significant challenge to the experimental determination of their preferred conformations. Consequently, computational chemistry has become an indispensable tool for predicting and analyzing the complex stereochemical landscape of molecules like 2-iodocyclooctanone. These theoretical methods provide detailed insights into the relative stabilities of various conformers and the electronic interactions that govern their geometries.

A foundational aspect of the computational analysis of 2-iodocyclooctanone involves identifying the most stable conformations. Studies have shown that for 2-halocyclooctanones, the most significant conformations are derived from the chair-boat conformation of the parent cyclooctanone. researchgate.net For 2-iodocyclooctanone, this leads to four primary low-energy conformations. The key stereochemical distinction within these conformers lies in the orientation of the iodine atom at the α-position relative to the carbonyl group, which can be described as either pseudo-axial or pseudo-equatorial.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the relative energies of these conformers. In the gaseous phase, computational models indicate that the pseudo-axial conformer of 2-iodocyclooctanone is the more stable arrangement. researchgate.net This preference for the pseudo-axial position becomes more pronounced as the halogen atom's size increases from fluorine to iodine. researchgate.net

To rationalize these conformational preferences, Natural Bond Orbital (NBO) analysis is often employed. This method examines the electronic interactions within the molecule, such as hyperconjugation. For 2-iodocyclooctanone, NBO analysis reveals significant electronic delocalization, which contributes to the stability of the pseudo-axial conformer. researchgate.net In contrast, for smaller halogens, electrostatic repulsion between the oxygen and the halogen atom is the dominant factor in determining the conformational equilibrium. researchgate.net

The influence of the surrounding medium on conformational equilibrium is another critical aspect explored through computational models. When the molecule is considered in a solvated state, the relative stability of the conformers can change. For 2-halocyclooctanones, theoretical calculations have shown that the population of the pseudo-equatorial conformer tends to increase as the relative permittivity (dielectric constant) of the solvent increases. researchgate.net This suggests that in polar solvents, the pseudo-equatorial conformation may become more favored due to stabilizing solute-solvent interactions.

Molecular mechanics is another computational method that can be applied to study the stereochemistry of large and flexible molecules like 2-iodocyclooctanone. wikipedia.org These methods use classical mechanics principles to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the exploration of a wide range of conformations and the identification of low-energy structures. wikipedia.org

The table below summarizes the key findings from computational studies on the stereochemistry of 2-halocyclooctanones, with a focus on the trends relevant to the 2-iodo derivative.

| Computational Method | Finding | Relevance to Cyclooctanone, 2-iodo- |

| Conformational Analysis | Four primary conformations are derived from the chair-boat structure of cyclooctanone. researchgate.net | Provides the foundational geometries for further analysis. |

| DFT Calculations (Gas Phase) | The pseudo-axial conformer is more stable, with stability increasing down the halogen group. researchgate.net | Predicts the most stable conformation in the absence of solvent effects. |

| Natural Bond Orbital (NBO) Analysis | Significant electronic delocalization is observed for the iodine derivative. researchgate.net | Explains the electronic stabilization of the pseudo-axial conformer. |

| Solvation Models | The population of the pseudo-equatorial conformer increases with solvent permittivity. researchgate.net | Highlights the role of the environment in influencing stereochemistry. |

Applications of Cyclooctanone, 2 Iodo in Advanced Organic Synthesis

Precursor in the Construction of Complex Molecular Architectures

The inherent reactivity of the carbon-iodine bond, coupled with the functionality of the carbonyl group, positions 2-iodocyclooctanone as a valuable building block for the synthesis of complex molecules. Its utility is particularly evident in the formation of carbon-carbon bonds and the construction of challenging polycyclic and bridged ring systems.

Formation of Carbon-Carbon Bonds in Diverse Synthetic Strategies

The presence of an iodine atom at the α-position of the cyclooctanone (B32682) ring activates this position for a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to its role as a precursor in assembling more elaborate molecular structures.

One of the primary strategies involves its use in alkylation reactions . The electron-withdrawing effect of the carbonyl group makes the α-proton acidic, allowing for the formation of an enolate under basic conditions. However, the presence of the iodo group offers a more direct handle for C-C bond formation through reactions with organometallic reagents. For instance, in reactions analogous to the Barbier reaction , an organometallic species can be generated in situ from 2-iodocyclooctanone and a metal such as magnesium, zinc, or indium. wikipedia.orgnrochemistry.com This organometallic intermediate can then react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds.

Another significant application lies in Reformatsky-type reactions . While the classic Reformatsky reaction involves α-halo esters, the principle can be extended to α-haloketones. nrochemistry.comthermofisher.comadichemistry.comwikipedia.orgorganic-chemistry.org Treatment of 2-iodocyclooctanone with zinc dust would generate a zinc enolate, which can then undergo nucleophilic addition to carbonyl compounds to yield β-hydroxy ketones. This provides a powerful method for constructing more complex carbon skeletons.

Furthermore, 2-iodocyclooctanone can participate in various coupling reactions . The carbon-iodine bond is susceptible to oxidative addition to transition metal catalysts, such as palladium or copper, enabling cross-coupling reactions with a wide range of coupling partners, including organoboranes (Suzuki coupling), organotins (Stille coupling), and terminal alkynes (Sonogashira coupling). These reactions are pivotal in modern organic synthesis for the construction of complex molecular frameworks.

| Reaction Type | Reagents | Product Type | Significance |

| Barbier-type Reaction | Mg, Zn, or In; Electrophile (e.g., R-CHO) | Tertiary or Secondary Alcohol | In situ formation of organometallic reagent. |

| Reformatsky-type Reaction | Zn; Carbonyl compound | β-Hydroxy Ketone | Formation of a new C-C bond and a hydroxyl group. |

| Suzuki Coupling | Pd catalyst, Base; Organoborane (R-B(OR)₂) | α-Aryl/Alkenyl Cyclooctanone | Formation of C(sp²)-C(sp³) bonds. |

| Stille Coupling | Pd catalyst; Organostannane (R-SnR'₃) | α-Aryl/Alkenyl Cyclooctanone | Versatile C-C bond formation. |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, Base; Terminal Alkyne | α-Alkynyl Cyclooctanone | Introduction of an alkyne moiety. |

Synthesis of Polycyclic and Bridged Systems

The flexible eight-membered ring of 2-iodocyclooctanone provides a unique template for the construction of intricate polycyclic and bridged systems, which are common motifs in many biologically active natural products. nih.govucl.ac.uk

Intramolecular reactions of derivatives of 2-iodocyclooctanone are a powerful strategy for forming bicyclic systems. For instance, an intramolecular alkylation, where a nucleophilic center tethered to the cyclooctanone ring displaces the iodide, can lead to the formation of fused or bridged ring systems. The outcome of such reactions is highly dependent on the length and nature of the tether.

A particularly important application is in the synthesis of bicyclo[3.3.1]nonane systems. This structural motif is found in a variety of natural products. nih.govucl.ac.ukrsc.orgnih.gov Transannular cyclization reactions of cyclooctanone derivatives are a known method to access this bicyclic core. The presence of the iodo group in 2-iodocyclooctanone can facilitate such cyclizations, for example, through radical-mediated processes. A radical generated at a distal position of a substituent on the cyclooctanone ring can add to the carbonyl group, and subsequent reactions involving the iodo group can lead to the bicyclo[3.3.1]nonane skeleton.

Furthermore, reactions that proceed via a radical cyclization mechanism can be initiated at the carbon-iodine bond. nih.gov Treatment of 2-iodocyclooctanone with a radical initiator can generate an α-keto radical, which can then participate in intramolecular cyclizations onto a tethered alkene or alkyne, leading to the formation of fused ring systems.

Another approach to bicyclic systems is through Simmons-Smith type reactions or other carbene/carbenoid additions to the enol ether or enolate of 2-iodocyclooctanone, which could lead to the formation of a bicyclo[5.1.0]octane system. gla.ac.uk The iodo-substituent can then be further functionalized.

| Target System | Synthetic Strategy | Key Transformation |

| Fused Bicyclic Systems | Intramolecular Alkylation | Nucleophilic displacement of iodide |

| Bicyclo[3.3.1]nonane | Transannular Cyclization | Radical or ionic cyclization |

| Fused Bicyclic Systems | Intramolecular Radical Cyclization | Radical addition to a tethered π-system |

| Bicyclo[5.1.0]octane | Carbene/Carbenoid Addition | Cyclopropanation of an enol derivative |

Utilization in Natural Product Synthesis

While specific examples detailing the use of 2-iodocyclooctanone in completed natural product syntheses are not abundant in readily available literature, its potential as a key intermediate can be inferred from the prevalence of the cyclooctanone substructure in various natural products and the synthetic utility of α-haloketones. researchgate.netcaltech.edunih.gov Many natural products, including certain terpenoids and alkaloids, feature an eight-membered ring. The functionalization of this ring is crucial for achieving the final target molecule.

The reactivity of 2-iodocyclooctanone allows for the introduction of various substituents and the formation of key carbon-carbon bonds necessary for the elaboration of the natural product skeleton. For instance, its use in the aforementioned coupling and alkylation reactions can be envisioned as a crucial step in building the complex carbon framework of a target molecule. The ability to form bicyclic systems, particularly the bicyclo[3.3.1]nonane core, is of significant interest as this motif is present in numerous complex natural products. nih.gov

Development of Novel Synthetic Reagents and Methodologies

The reactivity of α-haloketones, in general, has been harnessed to develop new synthetic reagents and methods. acs.orgnih.govresearchgate.netrsc.org Cyclooctanone, 2-iodo-, by virtue of its unique cyclic structure, can serve as a platform for developing specialized reagents.

For example, conversion of the carbonyl group to a different functionality, such as an enol ether or an enamine, while retaining the reactive iodo group, would generate a bifunctional reagent. This reagent could then participate in a variety of transformations where the iodo group acts as a handle for coupling or substitution, and the other functional group allows for different types of reactivity.

Furthermore, the study of the reactions of 2-iodocyclooctanone can lead to the discovery of novel reaction pathways and methodologies. The conformational flexibility of the cyclooctane (B165968) ring can influence the stereochemical outcome of reactions in ways that are different from smaller or more rigid ring systems, leading to the development of new stereoselective methods. The development of reagents from α-haloketones is a continuous area of research in organic synthesis. nih.gov

Enabling Transformations for Strategic Functional Group Interconversions

The iodo and carbonyl groups in 2-iodocyclooctanone are key functional handles that can be transformed into a wide variety of other functionalities, making it a valuable intermediate for strategic functional group interconversions.

The iodine atom is an excellent leaving group in nucleophilic substitution reactions . It can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and azides, to introduce new functional groups at the α-position. This is a fundamental transformation in the synthesis of more complex molecules.

The carbonyl group can undergo a wide range of transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. It can be converted to an alkene via a Wittig reaction or a similar olefination protocol. The carbonyl group can also be protected as an acetal or ketal, allowing for selective reactions at other positions of the molecule.

The interplay between the two functional groups allows for more complex transformations. For example, a Favorskii rearrangement could potentially be induced, leading to a ring-contracted carboxylic acid derivative. This rearrangement is a characteristic reaction of α-haloketones.

| Initial Functional Group | Reagents | Resulting Functional Group | Transformation Type |

| Iodo | Nu⁻ (e.g., RNH₂, RO⁻, RS⁻, N₃⁻) | Amino, Alkoxy, Thio, Azido | Nucleophilic Substitution |

| Carbonyl | NaBH₄, LiAlH₄ | Hydroxyl | Reduction |

| Carbonyl | Ph₃P=CHR | Alkene | Wittig Olefination |

| Iodo and Carbonyl | Base (e.g., NaOR) | Carboxylic Acid Derivative | Favorskii Rearrangement |

Mechanistic Investigations of Reactions Involving Cyclooctanone, 2 Iodo

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are powerful tools for unraveling the intricate details of a reaction mechanism. For reactions involving Cyclooctanone (B32682), 2-iodo-, these techniques would provide critical data on reaction rates, the influence of reactant concentrations, and the detection of transient species.

Kinetic Studies: The rate of a reaction involving Cyclooctanone, 2-iodo- can be monitored by tracking the disappearance of the reactant or the appearance of a product over time. doubtnut.comdoubtnut.com A series of experiments where the initial concentrations of the reactants (including Cyclooctanone, 2-iodo- and any other reagents) are systematically varied would allow for the determination of the reaction order with respect to each component. doubtnut.comdoubtnut.com This information is encapsulated in the rate law, which provides a mathematical description of the reaction's dependency on concentration and is a cornerstone in proposing a mechanism. nih.gov For instance, a first-order dependence on Cyclooctanone, 2-iodo- might suggest a unimolecular rate-determining step, such as the formation of a carbocation, whereas a second-order dependence could indicate a bimolecular process, like a direct nucleophilic attack. libretexts.org

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying and characterizing species present in a reaction mixture, including short-lived intermediates. mdpi.comrsc.orgeuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: By taking NMR spectra at various time points during a reaction, it is possible to observe the formation of intermediates and products. In-situ NMR monitoring can provide real-time kinetic data. researchgate.net

Infrared (IR) Spectroscopy: Changes in the carbonyl stretching frequency in the IR spectrum can indicate the formation of intermediates such as enolates or the final product.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged intermediates that may be present in the reaction mixture. mdpi.comeuropa.eu

UV-Vis Spectroscopy: If any of the reactants, intermediates, or products possess a suitable chromophore, UV-Vis spectroscopy can be employed to monitor their concentration changes over time. wikipedia.org

By combining kinetic data with spectroscopic observations, a detailed picture of the reaction pathway can be constructed. For example, the detection of a specific intermediate by spectroscopy, coupled with kinetic data that supports its involvement in the rate-determining step, provides strong evidence for a particular mechanism. mdpi.comwikipedia.org

Transition State Analysis and Determination of Reaction Energetics

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile connecting reactants and products. readthedocs.io Its structure and energy are critical in determining the rate and feasibility of a reaction.

Transition State Analysis: Computational chemistry provides powerful tools for modeling the geometry of transition states. github.iouni-muenchen.de For a reaction involving Cyclooctanone, 2-iodo-, theoretical calculations, such as Density Functional Theory (DFT), can be used to locate the transition state structure for a proposed mechanistic step. researchgate.net These calculations can reveal key geometric features, such as bond lengths and angles, which provide insights into the nature of the bond-breaking and bond-forming processes. For example, in a nucleophilic substitution reaction, the transition state analysis could distinguish between a concerted (SN2-like) or a stepwise (SN1-like) mechanism.

Characterization and Role of Reactive Intermediates (e.g., Enolates, Radicals, Carbocations)

Reactions of Cyclooctanone, 2-iodo- can proceed through various reactive intermediates, the nature of which dictates the final products. allen.inbeilstein-journals.org

Enolates: In the presence of a base, Cyclooctanone, 2-iodo- can be deprotonated at the α-carbon to form an enolate. wikipedia.orglibretexts.orgbyjus.comlibretexts.org The formation of the enolate is a key step in many reactions of ketones, including alkylations and aldol-type reactions. byjus.commasterorganicchemistry.com The structure of the enolate, which can exist as a mixture of E and Z isomers, can influence the stereochemical outcome of subsequent reactions. masterorganicchemistry.com The regioselectivity of enolate formation (i.e., which α-proton is removed) is also a critical factor, especially in unsymmetrical ketones. masterorganicchemistry.com

Radicals: Homolytic cleavage of the carbon-iodine bond, which can be initiated by light or a radical initiator, would generate a carbon-centered radical at the α-position. libretexts.orgyoutube.comyoutube.comyoutube.com This radical can then participate in a variety of transformations, such as radical chain reactions or radical-radical coupling reactions. libretexts.orgyoutube.com The stability of the radical intermediate is an important factor in determining the feasibility of such pathways. youtube.com Radical reactions often lead to a different set of products compared to ionic pathways. nih.gov

Carbocations: Heterolytic cleavage of the carbon-iodine bond, where the iodine atom departs with the bonding electrons, would result in the formation of a secondary carbocation at the α-position to the carbonyl group. libretexts.orgnumberanalytics.combeilstein-journals.orgbyjus.com Carbocations are highly reactive electrophiles and can be attacked by nucleophiles, undergo rearrangements to more stable carbocations, or lose a proton to form an alkene. libretexts.orgnumberanalytics.com The formation of a carbocation is often favored in polar, protic solvents. byjus.com However, the electron-withdrawing nature of the adjacent carbonyl group would destabilize this carbocation, making this pathway less likely than in simple alkyl halides. libretexts.org

The characterization of these intermediates can be achieved through spectroscopic methods as mentioned earlier, or by trapping experiments where a reagent is added to intercept and form a stable, characterizable product from the intermediate. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for Cyclooctanone, 2 Iodo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Cyclooctanone, 2-iodo-". weebly.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emerypharma.comnumberanalytics.com

Low-Temperature NMR for Mechanistic Insights

Low-temperature NMR studies are instrumental in investigating reaction mechanisms and conformational dynamics. By slowing down molecular processes, such as ring inversions or intermolecular exchange, it is possible to observe and characterize transient species or distinct conformers that are not detectable at room temperature. gla.ac.uk For instance, in studies of related cyclic systems, low-temperature NMR has been used to determine the energy barriers for ring inversion. gla.ac.uk In the context of "Cyclooctanone, 2-iodo-", low-temperature NMR could provide valuable data on the conformational preferences of the iodo-substituent, which can exist in either an axial or equatorial position. This information is crucial for understanding its reactivity. Studies on analogous 2-halocyclohexanones have shown that the axial conformer is often preferred. researchgate.net

Application of 1D and 2D NMR Techniques for Structural Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of "Cyclooctanone, 2-iodo-". emerypharma.com

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the chemical shifts, coupling constants, and integration of proton signals, offering initial clues about the electronic environment and neighboring protons. emerypharma.com The ¹³C NMR spectrum indicates the number of unique carbon environments.

2D NMR: For more complex structures where 1D spectra may be overcrowded, 2D NMR techniques are indispensable. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the cyclooctanone (B32682) ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational details of the molecule.

| NMR Technique | Information Provided | Relevance to Cyclooctanone, 2-iodo- |

| Low-Temperature NMR | Mechanistic details, conformational dynamics, energy barriers | Understanding the conformational equilibrium of the iodo-substituent (axial vs. equatorial) and its influence on reactivity. |

| 1D NMR (¹H, ¹³C) | Chemical environment, proton-proton coupling, carbon framework | Basic structural characterization and initial assignment of protons and carbons in the cyclooctanone ring. |

| 2D NMR (COSY) | ¹H-¹H coupling networks | Tracing the connectivity of protons around the eight-membered ring. |

| 2D NMR (HSQC) | Direct ¹H-¹³C correlations | Unambiguous assignment of protonated carbons. |

| 2D NMR (HMBC) | Long-range ¹H-¹³C correlations | Assembling the complete carbon skeleton and assigning the carbonyl and C-I carbons. |

| 2D NMR (NOESY) | Through-space proton-proton proximities | Determining the relative stereochemistry and preferred conformation of the molecule. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a molecule. spectroscopyonline.comedinst.com These complementary methods are powerful for identifying functional groups and gaining insights into molecular structure and bonding. americanpharmaceuticalreview.commjcce.org.mk

For "Cyclooctanone, 2-iodo-", the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700 cm⁻¹. The exact position of this band can provide information about ring strain and the influence of the adjacent iodine atom. The C-I stretching vibration would appear in the far-infrared region, usually below 600 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. edinst.com The C-C backbone vibrations of the cyclooctane (B165968) ring and the C-I stretch would be observable in the Raman spectrum. Differences in the vibrational spectra of different crystalline forms (polymorphs) can be used to identify and characterize them. americanpharmaceuticalreview.com

| Spectroscopic Technique | Key Vibrational Modes for Cyclooctanone, 2-iodo- | **Typical Wavenumber (cm⁻¹) ** | Significance |

| Infrared (IR) Spectroscopy | C=O stretch | ~1700 | Confirms the presence of the ketone functional group. |

| C-H stretch | 2850-3000 | Indicates the presence of aliphatic C-H bonds. | |

| C-I stretch | < 600 | Confirms the presence of the carbon-iodine bond. | |

| Raman Spectroscopy | C-C stretch | 800-1200 | Provides information about the conformation of the cyclooctane ring. |

| C=O stretch | ~1700 | Complements the IR data. |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. europa.eumsu.edu For "Cyclooctanone, 2-iodo-", HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₁₃IO).

In addition to the molecular ion peak, the mass spectrum exhibits a characteristic fragmentation pattern that offers structural clues. msu.edumiamioh.edu The fragmentation of "Cyclooctanone, 2-iodo-" would likely involve the loss of the iodine atom, the carbonyl group, and various hydrocarbon fragments from the cyclooctane ring. Analysis of these fragment ions helps to confirm the proposed structure. uni-saarland.de

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. illinois.eduomu.edu.trveranova.com This technique can determine bond lengths, bond angles, and torsional angles with high precision, offering an unambiguous depiction of the molecule's conformation. wordpress.com For "Cyclooctanone, 2-iodo-", a crystal structure would definitively establish the conformation of the cyclooctanone ring and the stereochemical relationship of the iodine substituent. This information is invaluable for understanding intermolecular interactions in the crystal lattice. veranova.com

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful for analyzing complex mixtures and identifying unknown compounds. news-medical.netalwsci.com

Theoretical and Computational Studies of Cyclooctanone, 2 Iodo

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-iodocyclooctanone. qulacs.org These methods, rooted in solving the Schrödinger equation for a given molecular system, provide invaluable information about conformational preferences, electrostatic potential, and reactivity. researchoutreach.org

Conformational Preferences and Energy Minima

The eight-membered ring of cyclooctanone (B32682) allows for a variety of conformations. The introduction of a bulky iodine atom at the second position significantly influences the preferred geometries. Computational studies, often employing Density Functional Theory (DFT), can predict the relative energies of these conformers to identify the most stable structures, or energy minima. These calculations are crucial for understanding how the molecule exists in space and which conformations are most likely to participate in chemical reactions.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. For 2-iodocyclooctanone, the MEP would likely show a region of positive potential around the carbonyl carbon, indicating its electrophilic nature, and a region of negative potential around the carbonyl oxygen and the iodine atom.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. These descriptors help in understanding the molecule's role as an electron donor or acceptor in chemical reactions.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how 2-iodocyclooctanone behaves over time. readthedocs.iolabxing.com By simulating the movement of atoms according to the laws of classical mechanics, MD can reveal the transitions between different conformations and the flexibility of the cyclooctane (B165968) ring. livecomsjournal.orgmdpi.com This information is critical for understanding reaction mechanisms and how the molecule might interact with other species in a complex environment. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of 2-iodocyclooctanone. mdpi.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed to predict the IR spectrum. mdpi.com The characteristic carbonyl stretch would be a prominent feature.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. sumitomo-chem.co.jp

These predictions are invaluable for identifying the compound and for understanding its electronic and vibrational properties. mdpi.comarxiv.orgrsc.org

Computational Mechanistic Elucidation (e.g., DFT Studies of Reaction Pathways)

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving 2-iodocyclooctanone. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. sumitomo-chem.co.jpbeilstein-journals.orgnih.gov This allows for the determination of activation barriers and reaction thermodynamics, providing a comprehensive understanding of the reaction pathway. For instance, DFT studies could elucidate the mechanism of nucleophilic substitution at the α-carbon or reactions involving the carbonyl group.

Future Research Directions and Emerging Trends for Cyclooctanone, 2 Iodo

Expanding Synthetic Utility to Novel Transformations

The inherent reactivity of the α-iodo ketone moiety in 2-iodocyclooctanone makes it a prime candidate for a variety of novel chemical transformations. Future research is anticipated to move beyond established reactions and explore new catalytic systems and reaction pathways. The development of innovative methods for carbon-carbon and carbon-heteroatom bond formation will be a key focus. For instance, exploring its participation in dual catalysis systems could unlock new reactivity patterns and applications. mdpi.com The combination of an amine catalyst with a secondary cocatalyst could enhance reaction efficiency and broaden the scope of its applications. mdpi.com

Development of Sustainable and Green Synthetic Methodologies

In an era of increasing environmental consciousness, the development of green and sustainable synthetic routes is paramount. chemistryjournals.net Future research on 2-iodocyclooctanone will undoubtedly be influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. chemistryjournals.netacs.org This includes the exploration of alternative, eco-friendly solvents, the development of catalytic reactions with high atom economy, and the use of renewable resources. chemistryjournals.netresearchgate.net The application of artificial intelligence and machine learning could further accelerate the discovery of sustainable synthetic pathways by rapidly screening reaction conditions and predicting outcomes. researchgate.net

Catalytic Asymmetric Synthesis Exploiting 2-Iodocyclooctanone Reactivity

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Catalytic asymmetric synthesis offers an efficient means to achieve this. rsc.orgsioc-journal.cn Future research will likely focus on developing novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving 2-iodocyclooctanone. This could involve the design of new metal-ligand complexes or organocatalysts capable of inducing high levels of enantioselectivity in reactions at the α-position of the ketone. uniurb.itnih.gov The synthesis of enantiomerically enriched compounds derived from 2-iodocyclooctanone could serve as valuable building blocks for complex natural products and bioactive molecules. mdpi.com

Exploration of Biomimetic and Bio-inspired Reactions